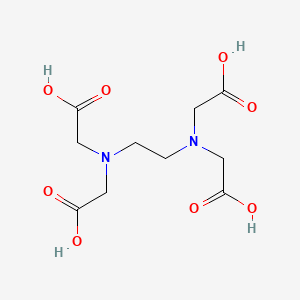

Ethylenediaminetetraacetic acid

C10H16N2O8

((HOOCCH2)2NCH2)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H16N2O8

((HOOCCH2)2NCH2)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in common organic solvents

In water, 1,000 mg/L at 25 °C

9.26e+00 g/L

Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

Canonical SMILES

Metal Ion Sequestration and Removal

Edetic acid's primary function in research is to sequester and remove metal ions from solutions. This is achieved through a process called chelation, where the molecule's structure forms a ring-like structure around the metal ion, effectively rendering it inactive. This is crucial in various research settings:

- Enzymatic Studies: Metal ions can act as cofactors for enzymes, influencing their activity. By using EDTA to remove these metal ions, researchers can investigate the specific role of the metal ion in enzyme function .

- Isolation and Purification of Biomolecules: During the isolation and purification of proteins and other biomolecules, metal ions can interfere with the process. EDTA can be used to remove these metal ions, ensuring the purity of the isolated biomolecule .

- Maintaining Cell Culture Integrity: Metal ions present in cell culture media can affect cell growth and viability. EDTA can be used to chelate these metal ions, maintaining optimal conditions for cell cultures .

Studying Metal-Ion Interactions

Edetic acid's ability to form complexes with metal ions is also exploited to study the interaction between these metal ions and various biomolecules. By observing changes in binding affinity or stability of the EDTA complex, researchers can gain insights into the:

- Metal Binding Sites: EDTA can be used to probe the specific binding sites for metal ions on proteins and other biomolecules, helping to understand their structure and function .

- Metal-Dependent Processes: Certain biological processes are dependent on the presence of specific metal ions. By using EDTA to remove these metal ions, researchers can investigate their role in these processes .

Other Research Applications

Beyond its role in metal ion chelation, Edetic acid finds applications in other areas of scientific research:

- Free Radical Scavenger: Edetic acid has some free radical scavenging properties, making it a potential tool in studies related to oxidative stress and related diseases . However, more research is needed to fully understand its effectiveness in this area.

- Diagnostic Applications: Radiolabeled forms of EDTA can be used in diagnostic imaging techniques to assess kidney function and identify certain metal ion poisoning cases .

Ethylenediaminetetraacetic acid is an aminopolycarboxylic acid with the molecular formula C₁₀H₁₆N₂O₈. It is typically encountered as a white, slightly water-soluble solid. The compound features four carboxylic acid groups and two amine groups, allowing it to form stable complexes with a variety of metal ions such as calcium, magnesium, iron, and lead . Ethylenediaminetetraacetic acid is available in several salt forms, including disodium ethylenediaminetetraacetic acid, which is the most commonly used due to its higher solubility compared to the free acid .

The mechanism of action of EDTA revolves around its chelation ability. By forming stable complexes with metal ions, EDTA can:

- Remove metal ions from solution: This principle is utilized in analytical chemistry to separate metal ions for further analysis.

- Prevent metal-catalyzed reactions: EDTA can inhibit reactions that require metal ions as catalysts.

- Detoxify heavy metal poisoning: In medicine, EDTA is used as a chelation therapy to remove heavy metals like lead and mercury from the bloodstream. The formed complex with EDTA allows for excretion of the metal through urine [].

- Skin and eye irritation: Direct contact with EDTA can cause irritation of the skin and eyes.

- Respiratory irritation: Inhalation of EDTA dust can irritate the respiratory tract.

- Environmental impact: Improper disposal of EDTA can contaminate water sources. As a chelator, it can mobilize other metals in the environment, potentially leading to unintended consequences [].

Ethylenediaminetetraacetic acid functions primarily through complexation reactions. It can bind metal ions in a 1:1 ratio, forming stable metal-ethylenediaminetetraacetic acid complexes. The general reaction can be represented as:

where M represents various metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), or iron (Fe²⁺/Fe³⁺) . The stability of these complexes varies based on the metal ion involved and the pH of the solution. At a pH around 10, the fully deprotonated form of ethylenediaminetetraacetic acid predominates, enhancing its complexing ability .

The synthesis of ethylenediaminetetraacetic acid was first reported in 1935 by Ferdinand Münz. The most common synthesis route involves reacting ethylenediamine with chloroacetic acid or through a multi-step process involving ethylenediamine, formaldehyde, and sodium cyanide . This method produces tetrasodium ethylenediaminetetraacetic acid, which can subsequently be converted into other salt forms or the free acid.

Ethylenediaminetetraacetic acid has diverse applications across various industries:

- Analytical Chemistry: It is extensively used in complexometric titrations to determine concentrations of metal ions in solutions.

- Medicine: Employed for treating heavy metal poisoning and managing conditions like hypercalcemia.

- Environmental Science: Utilized in soil remediation and water treatment processes to remove heavy metals.

- Food Industry: Acts as a preservative by binding trace metals that could catalyze spoilage reactions.

Research has shown that ethylenediaminetetraacetic acid interacts with various metal ions, affecting their bioavailability and toxicity. Studies indicate that its chelation properties can mitigate the harmful effects of heavy metals in biological systems by reducing their free ion concentrations . Additionally, ethylenediaminetetraacetic acid's ability to form stable complexes can influence metabolic pathways involving these metals.

Several compounds share similar chelating properties with ethylenediaminetetraacetic acid. Here are some notable examples:

| Compound | Structure Type | Chelating Capacity | Unique Features |

|---|---|---|---|

| Nitrilotriacetic Acid | Tri-dentate ligand | Moderate | Less effective than ethylenediaminetetraacetic acid but still used in some applications. |

| Diethylenetriaminepentaacetic Acid | Penta-dentate ligand | High | Forms stronger complexes due to additional coordination sites. |

| Hydroxyethylidene Diphosphonic Acid | Bidentate ligand | Moderate | Primarily used for scale removal in industrial applications. |

Ethylenediaminetetraacetic acid stands out due to its hexadentate nature, allowing it to form highly stable complexes with a wide range of metal ions compared to these other compounds .

Ethylenediaminetetraacetic acid exhibits hexaprotic behavior, possessing six ionizable hydrogen atoms that undergo sequential deprotonation as pH increases [1] [2] [3]. The molecule contains four carboxylic acid groups (-COOH) and two amino groups (-NH₂), each capable of proton dissociation under appropriate conditions [3] [4]. The fully protonated form exists as H₆Y²⁺, while the completely deprotonated species is represented as Y⁴⁻ [1] [2].

The stepwise protonation equilibria can be described through six sequential dissociation reactions:

H₆Y²⁺ ⇌ H₅Y⁺ + H⁺ (Ka₁)

H₅Y⁺ ⇌ H₄Y + H⁺ (Ka₂)

H₄Y ⇌ H₃Y⁻ + H⁺ (Ka₃)

H₃Y⁻ ⇌ H₂Y²⁻ + H⁺ (Ka₄)

H₂Y²⁻ ⇌ HY³⁻ + H⁺ (Ka₅)

HY³⁻ ⇌ Y⁴⁻ + H⁺ (Ka₆)

Each deprotonation step occurs at distinct pH ranges, creating a complex speciation pattern that varies dramatically with solution pH [5] [6]. The first four dissociation steps correspond to the successive deprotonation of the four carboxylic acid groups, while the final two steps involve the amino groups [1] [7] [3].

pKa Values and Determination Methods

Literature pKa Values

The acid dissociation constants for ethylenediaminetetraacetic acid have been extensively studied using various analytical methods. A comprehensive analysis of literature values reveals remarkable consistency across different research groups and methodologies:

| Source | pKa₁ | pKa₂ | pKa₃ | pKa₄ | pKa₅ | pKa₆ | Method |

|---|---|---|---|---|---|---|---|

| Multiple studies [1] [7] [2] [3] [8] | 0.00 | 1.50 | 2.00 | 2.67 | 6.15 | 10.29 | Various |

| Kapillarelektrophorese [7] | 0.00 | 1.50 | 2.00 | 2.66 | 6.16 | 10.24 | Electrophoresis |

| Wikipedia [3] | 0.00 | 1.50 | 2.00 | 2.66 | 6.16 | 10.24 | Literature compilation |

The consensus values represent the most widely accepted pKa values, with minor variations typically within experimental uncertainty [1] [7] [2] [3] [8].

Determination Methods

Several analytical techniques have been employed to determine the acid dissociation constants of ethylenediaminetetraacetic acid:

Potentiometric Titration: The gold standard method involves measuring electrode potential changes during pH titration [9] [10]. This technique provides high accuracy for systems with clear ion selectivity, though it requires careful calibration and maintenance of electrodes [9].

Nuclear Magnetic Resonance Spectroscopy: NMR-based pH titrations offer advantages for complex molecules by monitoring chemical shift changes with pH [9]. This method provides structural information about specific protonation sites while avoiding issues with electrode fouling [9].

Spectrophotometric Methods: UV-visible spectroscopy can detect pH-dependent optical density changes, particularly useful for monitoring specific protonation transitions [11] [12]. Studies have shown significant spectral changes between pH 4 and 8, corresponding to deprotonation of amino groups [11].

Capillary Electrophoresis: This technique separates species based on charge-to-size ratios, enabling determination of individual ionic forms and their respective pKa values [7].

The comparative analysis of potentiometric and NMR methods shows excellent agreement, with differences typically less than 0.2 log units [9]. Both methods demonstrate systematic biases only at extreme pKa values, suggesting their reliability for ethylenediaminetetraacetic acid characterization [9].

pH-Dependent Speciation in Solution

The distribution of ethylenediaminetetraacetic acid species varies dramatically with solution pH, creating distinct speciation patterns across the pH scale. The fractional composition (α) of each species can be calculated using the Henderson-Hasselbalch relationships for polyprotic acids [5] [6] [13].

Speciation Distribution

| pH | α(H₆Y²⁺) | α(H₅Y⁺) | α(H₄Y) | α(H₃Y⁻) | α(H₂Y²⁻) | α(HY³⁻) | α(Y⁴⁻) |

|---|---|---|---|---|---|---|---|

| 2.0 | 0.0012 | 0.1248 | 0.3948 | 0.3948 | 0.0844 | 0.0000 | 0.0000 |

| 4.0 | 0.0000 | 0.0000 | 0.0004 | 0.0444 | 0.9485 | 0.0067 | 0.0000 |

| 6.0 | 0.0000 | 0.0000 | 0.0000 | 0.0003 | 0.5853 | 0.4144 | 0.0000 |

| 8.0 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0139 | 0.9811 | 0.0050 |

| 10.0 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0001 | 0.6609 | 0.3390 |

| 12.0 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0000 | 0.0191 | 0.9809 |

The fully deprotonated Y⁴⁻ form, essential for metal chelation, becomes significant only at pH values above 8 [14] [15]. At pH 10.0, approximately 34% of ethylenediaminetetraacetic acid exists as Y⁴⁻, while at pH 10.37, this fraction increases to approximately 55% [2] [13].

Metal Complexing Implications

The pH-dependent speciation directly influences the chelating ability of ethylenediaminetetraacetic acid [14] [15]. Only the fully deprotonated Y⁴⁻ form effectively binds metal ions through all six donor atoms [14] [15]. The capacity to chelate divalent cations increases exponentially over the pH range 8 to 10, as more carboxyl groups become available for coordination [14] [15].

This pH dependence explains why ethylenediaminetetraacetic acid titrations are typically performed between pH 6 and 10.5, representing a balance between maximizing Y⁴⁻ concentration and preventing metal hydroxide precipitation [6] [16].

Structural Transitions Between Protonation States

The protonation state of ethylenediaminetetraacetic acid significantly affects its molecular conformation and structural properties. Each protonation step induces specific structural changes that influence the molecule's ability to coordinate with metal ions.

Conformational Changes with pH

Research using UV spectroscopy has revealed pH-dependent changes in optical density, indicating structural rearrangements upon protonation [11]. The most significant changes occur between pH 4 and 8, corresponding to the transition from H₂Y²⁻ to HY³⁻ and ultimately to Y⁴⁻ [11]. These observations suggest conformational flexibility that accompanies deprotonation of amino groups [11].

Molecular Structure Transitions

| Protonation State | Charge | Structural Features |

|---|---|---|

| H₆Y²⁺ | +2 | All groups protonated, compact structure |

| H₄Y | 0 | Neutral form, carboxyl groups protonated |

| H₂Y²⁻ | -2 | Two carboxyl groups deprotonated |

| Y⁴⁻ | -4 | Fully extended, optimal for chelation |

Supramolecular Aggregate Formation

Investigations using size-exclusion chromatography and cryo-electron microscopy have revealed the formation of supramolecular aggregates with molecular weights ranging from 8,000 to 15,000 daltons [11]. These structures, measuring 2-4 nanometers in diameter, form reversibly as pH changes, suggesting dynamic structural associations between ethylenediaminetetraacetic acid molecules [11].

Purity

Physical Description

Dry Powder; Other Solid; Liquid

Dry Powder; Dry Powder, Liquid; NKRA; Pellets or Large Crystals; Liquid; Other Solid

Clear crystals; [CAMEO]

White solid; [Merck Index] Colorless odorless solid; [Sigma-Aldrich MSDS]

White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS]

Solid

COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Colorless crystals

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

Relative density (water = 1): 0.86

LogP

log Kow = -3.86 (est)

log Kow = -11.70 (est)

-2.6

-3.4; -5.01

Decomposition

Disodium EDTA decomposes at 252 °C.

When heated to decomposition it emits toxic fumes of /nitrogen oxides and sodium oxides/.

220-245 °C

Appearance

Melting Point

MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution.

MP: 242 °C /EDTA disodium dihydrate/

Storage

UNII

Related CAS

139-33-3 (di-hydrochloride salt)

17421-79-3 (mono-hydrochloride salt)

2001-94-7 (di-potassium salt)

24669-13-4 (chromium salt)

53404-51-6 (mono-potassium salt)

6381-92-6 (di-hydrochloride salt, di-hydrate)

7379-27-3 (potassium salt)

7379-28-4 (hydrochloride salt)

76353-66-7 (calcium,hydrochloride salt)

GHS Hazard Statements

Drug Indication

Therapeutic Uses

EDTA has been used to treat alkali, particularly lime, burns of the cornea.

(51)Cr-EDTA has been used since 1966 as a radiotracer for the assessment of glomerular filtration rate.

Chelation therapy using EDTA has been used since 1955 to treat atherosclerotic cardiovascular disease, but its efficacy has been disputed in recent years. /Former use/

For more Therapeutic Uses (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.

Anticoagulants; Chelating Agents; Food Additives

Endrate (Edetate Disodium Injection, USP) is indicated in selected patients for the emergency treatment of hypercalcemia and for the control of ventricular arrhythmias associated with digitalis toxicity. /Included in US product label/

Disodium edentate is also used therapeutically as an anticoagulant as it will chelate calcium and prevent the coagulation of blood in vitro. Concentrations of 0.1% w/v are used in small volumes for hematological testing and 0.3% w/v in transfusions.

Disodium EDTA is used occasionally to terminate the effects of injected calcium, to antagonize digitalis toxicity, or to suppress tachyarrhythmias. /Former/

For more Therapeutic Uses (Complete) data for Disodium EDTA (8 total), please visit the HSDB record page.

Pharmacology

Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.

MeSH Pharmacological Classification

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB03 - Edetates

Mechanism of Action

Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.

Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Vapor Pressure

Pictograms

Irritant

Impurities

Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Other CAS

688-55-1

139-33-3

10058-42-1

62-33-9

Absorption Distribution and Excretion

It is excreted primarily by the kidney, with about 50% excreted in one hour and over 95% within 24 hours.2 Almost none of the compound is metabolized.

Studies with (14)C-EDTA were performed in a similar manner to studies with (14)C-Diethylenetriamine Pentaacetic Acid (DTPA). (14)C-DTFA, 10 to 15mg with a (14)C activity of 15 to 20 pCi, was administered IV to 4 patients. Oral doses of (14)C-EDTA, either 3 mg with a 14C activity of 5 to 10 pCi or 50 mg (14)C-EDTA with a (14)C activity of 75 to 100 pCi, were administered to two patients. The urinary excretion pattern for (14)C-EDTA was similar to that of (14)C-DTPA. The kidneys were the major route of excretion for (14)C-DTPA after IV injection. At the end of 24 hours, 90% to 100% of the dose of (14)C-DTPA was excreted in the urine. Oral doses of (14)C-DTPA passed through the intestine and 95% to 100% of the dose was recovered in the stool within 2 to 5 days. The urinary excretion was < 8% in the seven patients who received (14)C-DTPA orally. Results for (14)C-EDTA were similar, although it was administered orally to two patients. Additionally, blood samples taken from 1 hour to 3 days after oral administration of (14)C-DTPA did not have any (14)C activity. Similar results were obtained for (14)C-EDTA.

/Investigatos/ found that increasing concentrations of EDTA increases its binding per milligram of albumin. This binding action increases as the pH values increase from 5.1 to 8.2 and the beta-globulin fraction binds more EDTA than other plasma proteins.

/Investigators/ reported that (51)Cr-EDTA moved passively across the epithelium of the gastrointestinal (GI) tract of dogs. The investigators treated muscle-stripped segments of the stomach, ileum, and colon with 0.5 mL of the chelate at a concentration of 9.0 mM. The rate of flux of the chelate was greatest in the ileum, less in the colon, and least in the stomach. No net accumulation of the probe was observed. In addition, the movement of the chelate across the ileum was not affected by neuronal blockade with tetrodotoxin. The investigators suggested that (51)Cr-EDTA moved from the gut lumen via a shunt pathway.

/Investigators/ instilled a solution containing 5 MBq (51)Cr-EDTA (in 14 mL of isotonic saline) in the nasal cavity of 6 smokers and 12 nonsmokers, and maintained the exposure for 15 minutes. Urine was collected for 24 hours after instillation. The median recovered amount of the chelate in smokers was 0.07 mL, and the median amount in nonsmokers was 0.16 mL. After instillation was repeated with the addition of 0.6% dioctylsodium sulfosuccinate to the solution, the median amount recovered for six nonsmokers increased to 1.13 mL. The investigators concluded that nasal airway absorption was not increased in smokers compared to nonsmokers. The investigators also administered 5 MBq (51)Cr-EDTA and 0.6% dioctylsodium sulfosuccinate in 2.0 mL saline to four separate subjects to determine the GI absorption of EDTA. The mean amount of the chelate recovered in the urine corresponded to 1.4% of the dose.

For more Absorption, Distribution and Excretion (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (11 total), please visit the HSDB record page.

After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Disodium edentate ... /is/ poorly absorbed from the gastrointestinal tract and /is/ associated with few adverse effects when used as an excipient in pharmaceutical preparations.

Twenty male Sprague-Dawley rats were divided into four groups of five animals each. Rats in group 1 received ip injections of (14)C Disodium EDTA, group 2 received this compound on depilated skin, rats in group 3 received this compound on depilated and abraded skin (abraded every 2 or 3 cm over treated area), and group 4 was the control group. The specific activity of the (14)C Disodium EDTA was 21.6 mCi/mM and it was dissolved in saline to yield a final solution of 50 pCi/mL. Animals that received ip injections got 0.5 mL of this solution, or 25 pCi of (14)C Disodium EDTA. Animals that had the compound applied to the skin received 25 pCi of (14)C Disodium EDTA in the form of an ointment (modulan, mineral oil, petrolatum, cetyl alcohol 35:21 :25:12) spread over an area of 50 sq cm spread over a sheet of thin polyethylene. This sheet was taped to the trunk of each animal. A collar was fixed around the neck of the rats. All animals were decapitated 24 hours after treatment. The tissue distribution (per 100 mg wet organ weight) of (14)C Disodium EDTA 24 hours after ip administration was as follows: liver 577+/- 13, small intestine 631 +/- 25, large intestine 696 +/- 19, and kidney 1964 +/- 220. Twenty-four hours after application on normal skin the tissue distribution was as follows: liver 6 +/- 4, small intestine 99 +/- 22, large intestine 107 +/- 24, and kidneys 29 +/- 12. Twenty-four hours after application on abraded skin the tissue distribution was as follows: liver 139 +/- 34, small intestine 214 +/- 76, large intestine 309 +/- 115, and kidneys 222 +/- 30.

/Investigators/ reported that rats fed 0.5%, 1.0%, and 5.0% Disodium EDTA for 12 weeks excreted 82.2%, 44.5%, and 45.4%, respectively, of the ingested dose in the urine and feces. The feces contained 99.4%, 98.2%, and 97.5% of the excreted material and the urine contained 0.6%, 1.8%, and 2.5% of the material for the respective doses.

For more Absorption, Distribution and Excretion (Complete) data for Disodium EDTA (7 total), please visit the HSDB record page.

Metabolism Metabolites

EDTA is reportedly eliminated essentially unchanged.

Associated Chemicals

Wikipedia

Creatine

Drug Warnings

/BOXED WARNING/ The use of this drug in any particular patient is recommended only when the severity of the clinical condition justifies the aggressive measures associated with this type of therapy.

Clinical studies of edetate disodium did not include sufficient numbers of patients aged 65 and over to determine whether they respond differently from younger subjects. Other reported clinical experience has not identified differences in responses between elderly and younger patients. In general, dose selection for an elderly patient should be cautious, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.

Fatal medication errors have occurred that involve confusion between edetate calcium disodium (calcium EDTA) and edetate disodium (no longer commercially available in the US). Children and adults have mistakenly received edetate disodium instead of edetate calcium disodium; at least 5 deaths have occurred as a result of inadvertent administration of edetate disodium. Although both edetate calcium disodium and edetate disodium are heavy metal antagonists, the 2 drugs were originally approved by the US Food and Drug Administration (FDA) for different uses and have different effects; edetate disodium was formerly FDA approved for use in selected patients for the emergency treatment of hypercalcemia or for the control of ventricular arrhythmias associated with cardiac glycoside toxicity. Use of edetate disodium may result in a substantial, and sometimes fatal, decrease in serum calcium concentrations. In June 2008, FDA withdrew its prior approval for edetate disodium because of safety concerns following a review of the risk-benefit profile of the drug. FDA stated that it was not considering additional action regarding edetate calcium disodium at that time; most of the fatalities following administration of an EDTA drug have involved medication errors in which edetate disodium was administered instead of edetate calcium disodium. FDA has not received reports of any fatalities resulting from the administration of edetate calcium disodium that involve a medication error.

Edetate Disodium Injection is contraindicated in anuric patients. It is not indicated for the treatment of generalized arteriosclerosis associated with advancing age.

For more Drug Warnings (Complete) data for Disodium EDTA (22 total), please visit the HSDB record page.

Biological Half Life

... About 50% of EDTA admin iv is excreted within 1 hr and 90% within 7 hr. ...

After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Use Classification

Food Additives -> ANTIOXIDANT_SYNERGIST; PRESERVATIVE; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes

Cosmetics -> Viscosity controlling; Chelating

Adjuvants

Methods of Manufacturing

All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst.

The most widely used synthesis is the alkaline cyanomethylation of ethylenediamine by means of sodium cyanide and formaldehyde. ... This method offers high yields (>90%) of the chelating agent. The principal byproduct is ammonia, which is continuously boiled off during the reaction. However, some of the ammonia is cyanomethylated to yield salts of NTA, N-(carboxymethyl) glycine, and of glycine. In addition, glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. These impurities are not detrimental to most applications of chelating agents.

/In the Singer synthesis process/ the cyanomethylation step is separate from the hydrolysis. Hydrogen cyanide and formaldehyde react with ethylenediamine to form insoluble (ethylenedinitrilo)tetraacetonitrile (EDTN), 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis(acetonitrile), in high yield (>96%). The intermediate nitrile is separated, washed, and subsequently hydrolyzed with sodium hydroxide to tetrasodium EDTA, with liberation of byproduct ammonia. Carrying out the synthesis in two stages eliminates most of the impurity-forming reactions and yields a very pure form of chelating agent.

All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst. Disodium EDTA was prepared by dissolving EDTA into a hot solution that contained two equivalents of sodium hydroxide. The solution was then allowed to crystallize.

(Ethylenedinitrilo)tetraacetic acid is dissolved in a hot solution containing two equivalents of NaOH, and the disodium salt is allowed to crystallize.

General Manufacturing Information

Construction

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Miscellaneous Manufacturing

Plastics Material and Resin Manufacturing

Wholesale and Retail Trade

Agriculture, Forestry, Fishing and Hunting

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

All Other Basic Inorganic Chemical Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-: ACTIVE

Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:2): ACTIVE

EDTA ... the anticoagulant of choice for hematological testing because it allows the best preservation of cellular components and morphology of blood cells.

A number of salts of EDTA are available with uses identical or similar to the acid. The USP salts are called edetates (calcium disodium, disodium edetates); others are usually abbreviated to EDTA (tetrasodium, trisodium EDTA). Other salts, known chiefly under trademark names, are the sodium ferric, dihydrogen ferrous and a range of disodium salts with magnesium, divalent cobalt, manganese, copper, zinc, and nickel.

Historical data (data submitted to the FDA in 1984) indicated that EDTA and Tetrasodium EDTA were used typically at concentrations up to 1%, but one formulation each contained concentrations of 25%.

Addition of EDTA to contact lens storing and rinsing solution prevents the inactivation of the protein remover which is present in the formulation.

For more General Manufacturing Information (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (10 total), please visit the HSDB record page.

Disodium edetate, Na2EDTA, and ... closely related compounds have been used as industrial and analytical reagents because they chelate many divalent & trivalent metals

Analytic Laboratory Methods

A spectrophotometric method for determining EDTA in freshwater is presented. The sensitivity of the method is 10 ug.

Ethylenediaminetetraacetic acid and related chelating agents are readily analyzed by titration with standardized solutions of metal salts, which react quantitatively to form metal chelate complexes. The endpoint is commonly determined by the precipitation and turbidity of an insoluble metal compound or the color change of a metal-sensitive dye used as an indicator.

Method: ASTM D3113A, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing free Na4EDTA or heavy metal or alkaline earth chelates of Na4EDTA either individually or in combination, in concentrations from 0.5 to 20 mg/L. Higher concentrations may be determined by dilution; Detection Level: 0.5 mg/L.

Method: ASTM D3113B, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing unchelated EDTA in concentrations of 1 to 50 mg/L. Higher concentrations may be determined by diluting the sample; Detection Level: 1 mg/L.

Clinical Laboratory Methods

Storage Conditions

Store at 25 °C (77 °F) with excursions permitted between 15 to 30 °C (59 to 86 °F).

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.

Interactions

The effect of EDTA (ethylenediaminetetraacetate) on the antimicrobial activity of 10% sodium sulfacetamide solutions was evaluated in this study by kill rate and minimum /inhibitory/ concentration (mic). EDTA improves the kill rate, but not the mic, for the pseudomonas, serratia, and candida species regardless of the preservative.

... Increased absorption of drugs ... occurs in presence of ... ethylenediaminetetraacetic acid (EDTA). When given orally ... (100-500 mg/kg in rats), the chelator increased ... /the/ rate of absorption of heparin, sulfopolyglucin, mannitol, inulin, decamethonium, sulfanilic acid ... Phenol red, all lipid-insoluble substances which ordinarily are poorly absorbed from GI tract. The wide variety of the chemical structures of these suggests that the chelating agent is acting in a nonspecific way and is not affecting the physical or chemical state of the compounds within the intestine ... /there is/ direct evidence that EDTA acts by increasing the permeability of the intestinal epithelium ... Perhaps EDTA alters permeability by increasing the size of the membrane pores or by widening the spaces between the epithelial cells through the removal of calcium ions.

The effects of EDTA on contractile responses of hamster cremaster arterioles and rat aortic strips to epinephrine (EPI) or norepinephrine (NOR) were examined. Comparable contractile responses were elicited by lower EPI or NOR concentration in presence than in absence of EDTA. Individual responses were maintained in the presence of EDTA but rapidly declined if EDTA was not present. Apparently, oxidation of EPI and NOR reduces apparent vascular reactivity and EDTA prevents or delays the reduction.

For more Interactions (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.

/Investigators/ reported that Disodium EDTA (10 mg/mL) increased the intestinal absorption of neutral, basic, and acidic compounds in the male Sprague-Dawley rat. The chelating agent increased the absorption of (14)C-mannitol and (14)C-inulin from <2% to 7%-b 1%, the absorption of (14)C-N-methyldecamethonium from 2%-3% to 11%-15%, and the absorption of sulfanilic acid from 11%-14% to 26%-32%. Plasma concentrations of the drugs were increased as much as five- or sixfold, compared to controls.

Disodium EDTA at a concentration of 1% (w/v; 24 mM) increased the in situ drug absorption of acetazolamide from the small intestine of male Charles River rats when administered with 1% (w/v) reduced glutathione. Intestinal absorption was increased by 1.5 to 2 times; however, absorption from the stomach was not affected by treatment with EDTA and glutathione. The investigators suggested that Disodium EDTA altered the aqueous permeability of the intestinal epithelium by the chelation of magnesium and calcium ions, thereby separating the epithelial cells.

Stability Shelf Life

Dates

2: Oliveira LV, Maia TS, Zancopé K, Menezes MS, Soares CJ, Moura CCG. Can intra-radicular cleaning protocols increase the retention of fiberglass posts? A systematic review. Braz Oral Res. 2018 Mar 15;32:e16. doi: 10.1590/1807-3107bor-2018.vol32.0016. Review. PubMed PMID: 29561949.

3: Xia L, Bai J, Li J, Li L, Chen S, Xu Q, Zhou B. High-efficient energy recovery from organics degradation for neutral wastewater treatment based on radicals catalytic reaction of Fe(2+)/Fe(3+)-EDTA complexes. Chemosphere. 2018 Jun;201:59-65. doi: 10.1016/j.chemosphere.2018.02.150. Epub 2018 Feb 27. PubMed PMID: 29518735.

4: Fawaz EG, Salam DA, Kamareddine L. Evaluation of copper toxicity using site specific algae and water chemistry: Field validation of laboratory bioassays. Ecotoxicol Environ Saf. 2018 Jul 15;155:59-65. doi: 10.1016/j.ecoenv.2018.02.054. Epub 2018 Mar 2. PubMed PMID: 29505982.

5: Parida GK, Tripathy S, Datta Gupta S, Singhal A, Kumar R, Bal C, Shamim SA. Adenocarcinoma Prostate With Neuroendocrine Differentiation: Potential Utility of 18F-FDG PET/CT and 68Ga-DOTANOC PET/CT Over 68Ga-PSMA PET/CT. Clin Nucl Med. 2018 Apr;43(4):248-249. doi: 10.1097/RLU.0000000000002013. PubMed PMID: 29474196.

6: Vadi SK, Kumar R, Mittal BR, Singh H, Singh SK. 68Ga-PSMA PET/CT Revealing Unusual Inguinal Canal and Distant Nodal Metastasis in a Case of Castration-Resistant Prostate Cancer. Clin Nucl Med. 2018 Apr;43(4):279-281. doi: 10.1097/RLU.0000000000002002. PubMed PMID: 29465494.

7: Vadi SK, Kumar R, Mittal BR, Parihar AS, Singh SK. Unusual Case of Diffuse Penile Metastasis of Prostate Cancer on 68Ga PSMA PET/CT Imaging and 177Lu PSMA Posttherapy Scintigraphy. Clin Nucl Med. 2018 Apr;43(4):276-278. doi: 10.1097/RLU.0000000000002001. PubMed PMID: 29465493.

8: Chaussé G, Abikhzer G, Probst S. Small Lymph Node Metastasis Detected by 68Ga-Prostate-Specific Membrane Antigen But Not 18F-Fluciclovine PET/CT in Low-Prostate-Specific Antigen Biochemical Recurrence of Prostate Cancer. Clin Nucl Med. 2018 Apr;43(4):250-251. doi: 10.1097/RLU.0000000000002009. PubMed PMID: 29465489.

9: Estrela C, Costa E Silva R, Urban RC, Gonçalves PJ, Silva JA, Estrela CRA, Pecora JD, Peters OA. Demetallization of Enterococcus faecalis biofilm: a preliminary study. J Appl Oral Sci. 2018;26:e20170374. doi: 10.1590/1678-7757-2017-0374. Epub 2018 Feb 8. PubMed PMID: 29451651; PubMed Central PMCID: PMC5815357.

10: Tang J, Qiao J, Xue Q, Liu F, Chen H, Zhang G. Leach of the weathering crust elution-deposited rare earth ore for low environmental pollution with a combination of (NH(4))(2)SO(4) and EDTA. Chemosphere. 2018 May;199:160-167. doi: 10.1016/j.chemosphere.2018.01.170. Epub 2018 Feb 3. PubMed PMID: 29438942.

11: Wei R, Guo Q, Yu G, Kong J, Li S, Song Z, Hu J, Tian L, Han X, Okoli CP. Stable isotope fractionation during uptake and translocation of cadmium by tolerant Ricinus communis and hyperaccumulator Solanum nigrum as influenced by EDTA. Environ Pollut. 2018 May;236:634-644. doi: 10.1016/j.envpol.2018.01.103. PubMed PMID: 29433104.

12: Sasikumar A, Joy A, Pillai MRA, Oommen KE, Jayakumar R. Rare Case of Intratracheal Metastasis Detected on 68Ga-Prostate-Specific Membrane Antigen PET/CT Scan in a Case of Thyroglobulin Elevated Negative Iodine Scan Syndrome. Clin Nucl Med. 2018 Apr;43(4):282-283. doi: 10.1097/RLU.0000000000001992. PubMed PMID: 29432341.

13: Dias AH, Bouchelouche K. Prostate-Specific Membrane Antigen PET/CT Incidental Finding of a Schwannoma. Clin Nucl Med. 2018 Apr;43(4):267-268. doi: 10.1097/RLU.0000000000001988. PubMed PMID: 29401152.

14: Vadi SK, Kumar R, Singh H, Singh SK, Mittal BR. 68Ga-Prostate-Specific Membrane Antigen Expression in Neurocysticercosis Lesions in a Patient With Prostate Carcinoma. Clin Nucl Med. 2018 Apr;43(4):e122-e124. doi: 10.1097/RLU.0000000000001990. PubMed PMID: 29401150.

15: Kıvanc BH, Arısu HD, Sağlam BC, Akça G, Gürel MA, Görgül G. Evaluation of antimicrobial and thermal effects of diode laser on root canal dentin. Niger J Clin Pract. 2017 Dec;20(12):1527-1530. doi: 10.4103/1119-3077.187333. PubMed PMID: 29378981.

16: Zhang L, Xu J, Gao L, Pan S. Spurious Thrombocytopenia in Automated Platelet Count. Lab Med. 2018 Mar 21;49(2):130-133. doi: 10.1093/labmed/lmx081. PubMed PMID: 29346619.

17: Martinez-Andrade JM, Avalos-Borja M, Vilchis-Nestor AR, Sanchez-Vargas LO, Castro-Longoria E. Dual function of EDTA with silver nanoparticles for root canal treatment-A novel modification. PLoS One. 2018 Jan 18;13(1):e0190866. doi: 10.1371/journal.pone.0190866. eCollection 2018. PubMed PMID: 29346398; PubMed Central PMCID: PMC5773103.

18: Shamshad S, Shahid M, Rafiq M, Khalid S, Dumat C, Sabir M, Murtaza B, Farooq ABU, Shah NS. Effect of organic amendments on cadmium stress to pea: A multivariate comparison of germinating vs young seedlings and younger vs older leaves. Ecotoxicol Environ Saf. 2018 Apr 30;151:91-97. doi: 10.1016/j.ecoenv.2018.01.002. Epub 2018 Jan 9. PubMed PMID: 29329098.

19: Anconina R, Hod N, Levin D, Ezroh Kazap D, Lantsberg S. Incidental Detection of Metastatic Malignant Melanoma on 68Ga-Prostate-Specific Membrane Antigen PET/CT Imaging: Correlative Imaging With FDG PET/CT and Review of the Literature. Clin Nucl Med. 2018 Mar;43(3):204-206. doi: 10.1097/RLU.0000000000001959. PubMed PMID: 29293137.

20: Iravani A, Hofman MS, Mulcahy T, Williams S, Murphy D, Parameswaran BK, Hicks RJ. (68)Ga PSMA-11 PET with CT urography protocol in the initial staging and biochemical relapse of prostate cancer. Cancer Imaging. 2017 Dec 21;17(1):31. doi: 10.1186/s40644-017-0133-5. PubMed PMID: 29268784; PubMed Central PMCID: PMC5740783.